molecular formula C35H28F3NO3S B2827357 2-(4-methylphenyl)-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate CAS No. 76017-77-1

2-(4-methylphenyl)-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate

Cat. No.: B2827357
CAS No.: 76017-77-1
M. Wt: 599.67
InChI Key: VPBYIJSVTZSIMZ-UHFFFAOYSA-M
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Description

Its crystallographic refinement and structural validation would typically employ programs like SHELXL, a widely recognized tool for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . The compound’s extended π-conjugation and cationic nature distinguish it from simpler aromatic salts, warranting detailed comparative analysis with structurally or functionally related compounds.

Properties

IUPAC Name

2-(4-methylphenyl)-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N.CHF3O3S/c1-23-15-19-27(20-16-23)35-33-28-13-7-5-9-24(28)17-21-30(33)32(26-11-3-2-4-12-26)31-22-18-25-10-6-8-14-29(25)34(31)35;2-1(3,4)8(5,6)7/h2-16,19-20H,17-18,21-22H2,1H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBYIJSVTZSIMZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[N+]2=C3C(=C(C4=C2C5=CC=CC=C5CC4)C6=CC=CC=C6)CCC7=CC=CC=C73.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz[c,h]acridinium, 5,6,8,9-tetrahydro-14-(4-methylphenyl)-7-phenyl-, 1,1,1-trifluoromethanesulfonate typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Dibenz[c,h]acridinium compounds can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces dihydro derivatives .

Scientific Research Applications

Dibenz[c,h]acridinium compounds have a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dibenz[c,h]acridinium compounds exert their effects often involves interactions with molecular targets such as DNA and proteins. These interactions can lead to changes in the fluorescence properties of the compound, making them useful for detecting and monitoring biological processes. The pathways involved may include the generation of reactive oxygen species (ROS) and the induction of photochemical reactions.

Comparison with Similar Compounds

Structural and Electronic Similarity Metrics

Tanimoto Coefficient Analysis :
Similarity indexing, as demonstrated in studies comparing phytocompounds like aglaithioduline to SAHA (a histone deacetylase inhibitor), employs fingerprint-based methods to quantify molecular resemblance. For example, aglaithioduline showed ~70% similarity to SAHA in terms of molecular properties and pharmacokinetics . Applying this methodology to the target compound would involve comparing its 2D/3D descriptors (e.g., molecular weight, logP, polar surface area) against analogous azonia salts or triflate derivatives.

Hypothetical Molecular Property Comparison Table :

Property Target Compound Compound A (Analog) Compound B (Triflate Derivative)
Molecular Weight (g/mol) ~550 (estimated) 530 565
logP 3.2 3.0 3.5
Polar Surface Area (Ų) 85 80 90
Solubility (mg/mL) 0.15 0.20 0.10

Note: Values are illustrative, based on methods in .

Fragmentation Pattern Similarity via Molecular Networking

Mass spectrometry-based molecular networking clusters compounds by cosine scores derived from MS/MS fragmentation patterns. While specific data for the target compound is unavailable, structurally related azonia salts would likely share fragmentation pathways (e.g., cleavage of the triflate group or aromatic ring rearrangements), yielding clusters with scores >0.7 in a network analysis.

Crystallographic and Refinement Comparisons

Crystallographic parameters (e.g., space group, unit cell dimensions) for the target compound would be refined using SHELXL, which is optimized for high-resolution data . Comparable triflate-containing compounds, such as those in Table 1 of , often exhibit:

  • Monoclinic or orthorhombic crystal systems.
  • Hydrogen-bonding networks involving the triflate anion.
  • R-factors < 0.05 when refined with SHELXL.

Research Findings and Methodological Insights

  • Similarity Indexing Limitations : While Tanimoto coefficients effectively screen for structural analogs, they may overlook stereoelectronic differences critical for biological activity or catalytic performance .
  • Complementary Techniques : Combining crystallography (SHELXL) with LCMS/MS molecular networking provides a holistic view of structural and functional relationships .
  • Counterion Effects : The trifluoromethanesulfonate group enhances solubility and stability compared to chloride or bromide analogs, as seen in related ionic compounds .

Biological Activity

Overview of Biological Activity

2-(4-methylphenyl)-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate is a complex organic compound belonging to a class of azonium salts. These types of compounds often exhibit notable biological activities due to their unique structural properties.

Mechanisms of Biological Activity

  • Antimicrobial Activity : Many azonium compounds have been studied for their antimicrobial properties. Their cationic nature allows them to disrupt microbial cell membranes, leading to cell lysis.
  • Anticancer Properties : Certain pentacyclic compounds have shown promise in cancer research due to their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases.

Antimicrobial Activity

A study examining related azonium compounds found that they exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to membrane disruption and interference with metabolic processes within the bacteria.

Anticancer Potential

Research has indicated that pentacyclic compounds can interact with DNA and RNA synthesis pathways. For example, a related compound demonstrated the ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.

Neuroprotective Effects

In a study on neuroprotection, a similar azonium compound was shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity Type Compound Effect Mechanism
AntimicrobialAzonium derivativesInhibition of bacterial growthMembrane disruption
AnticancerPentacyclic azonium compoundsInduction of apoptosisDNA intercalation
NeuroprotectiveRelated azonium compoundsReduction of oxidative stressAntioxidant activity

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